

2-Fluoro-5-methylbenzoyl chloride reactivity profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzoyl chloride

Cat. No.: B154846

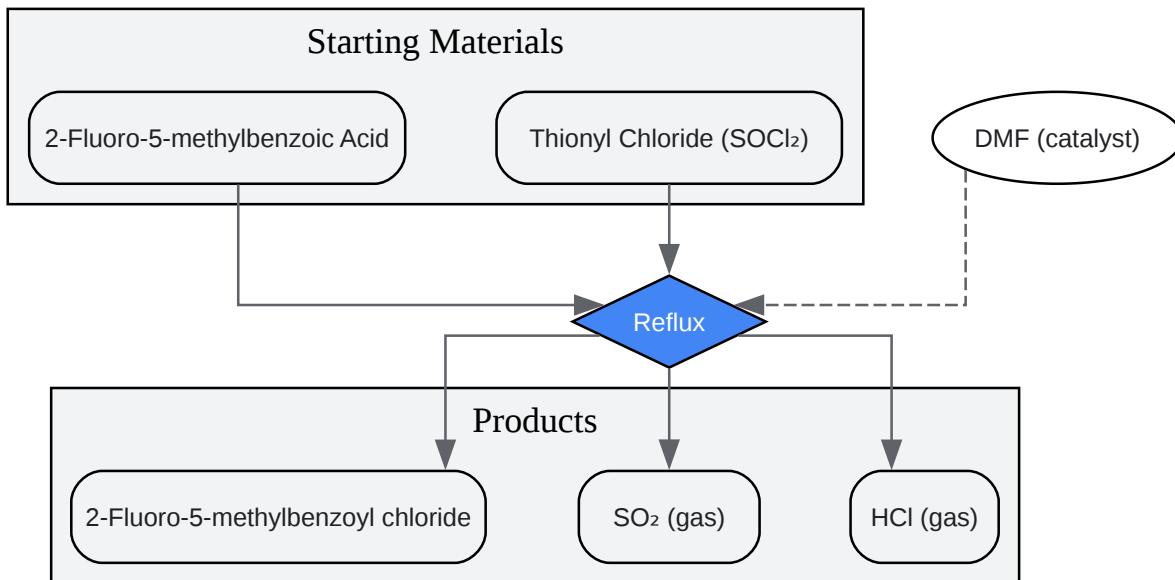
[Get Quote](#)

An In-depth Technical Guide to the Reactivity Profile of **2-Fluoro-5-methylbenzoyl chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methylbenzoyl chloride is a substituted aromatic acyl chloride that serves as a critical intermediate in modern organic synthesis. Its unique substitution pattern—an activating methyl group and a deactivating, ortho-directing fluorine atom—creates a nuanced reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive analysis of its synthesis, core reactivity, and applications, with a particular focus on its role in medicinal chemistry. We will explore its behavior in key synthetic transformations, including nucleophilic acyl substitution and Friedel-Crafts reactions, supported by mechanistic insights and detailed experimental protocols. This document is intended to serve as a practical resource for scientists leveraging this versatile building block in their research and development endeavors.


Core Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of **2-Fluoro-5-methylbenzoyl chloride** is the first step in its effective application. These properties dictate handling, storage, and reaction conditions.

Property	Value	Reference(s)
CAS Number	135564-61-3	[1] [2]
Molecular Formula	C ₈ H ₆ ClFO	[1] [3]
Molecular Weight	172.59 g/mol	[1]
Appearance	Liquid	[4]
Refractive Index	~1.534	[1]
Solubility	Reacts with water and alcohols; soluble in many organic solvents.	[5]
InChIKey	WVRZOPWHCFDYSQ-UHFFFAOYSA-N	[1]

Synthesis of 2-Fluoro-5-methylbenzoyl chloride

The most common and direct method for synthesizing **2-Fluoro-5-methylbenzoyl chloride** is the chlorination of its parent carboxylic acid, 2-Fluoro-5-methylbenzoic acid. This is a standard nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[\[5\]](#)[\[6\]](#) A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Fluoro-5-methylbenzoyl chloride**.

Core Reactivity Profile

The reactivity of **2-Fluoro-5-methylbenzoyl chloride** is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. The aromatic substituents modulate this reactivity and influence the orientation of further reactions on the ring.

Electronic Effects of Aromatic Substituents

- Acyl Chloride Group (-COCl): This is a powerful electron-withdrawing and deactivating group, making the aromatic ring less susceptible to electrophilic aromatic substitution compared to benzene.
- Fluorine Atom (-F): Located at the ortho position, fluorine exerts a strong electron-withdrawing inductive effect (-I), further deactivating the ring. However, it also has a moderate resonance donating effect (+R) and is an ortho-, para-director for electrophilic substitution.
- Methyl Group (-CH₃): Located at the meta position relative to the fluorine and para to the acyl chloride, the methyl group is electron-donating through hyperconjugation (+I), slightly

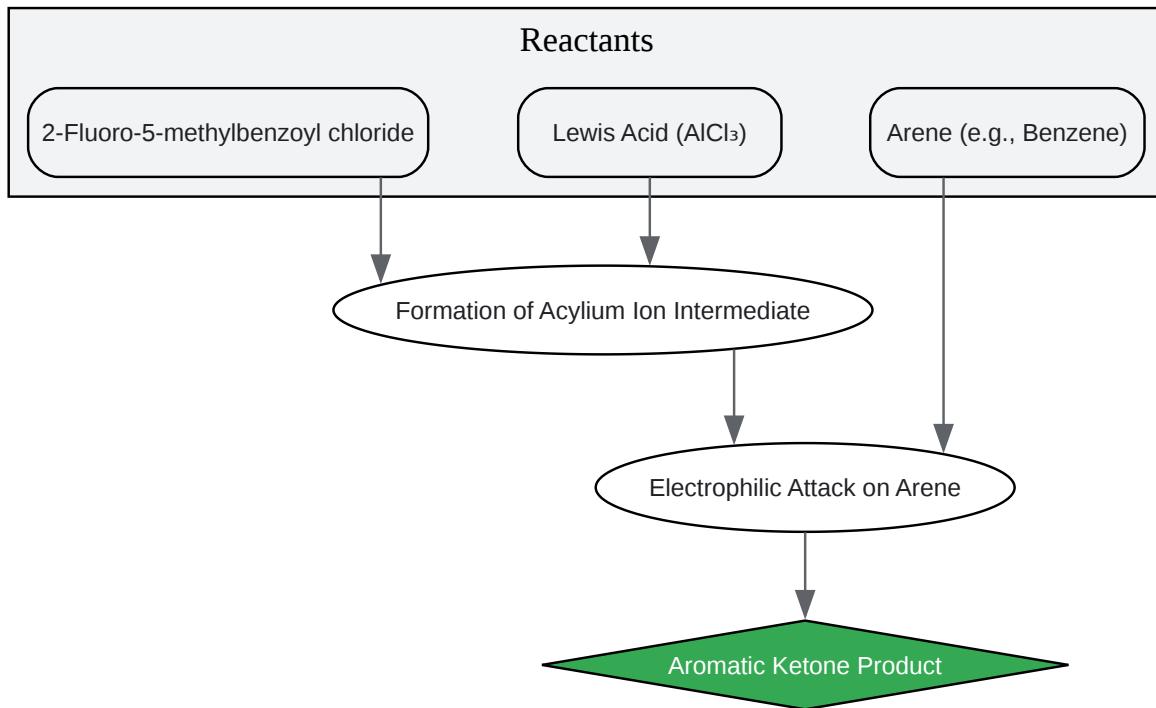
activating the ring.

The interplay of these effects makes the acyl chloride carbon highly reactive towards nucleophiles while controlling the regioselectivity of reactions involving the aromatic ring.

Nucleophilic Acyl Substitution

This is the principal reaction pathway for **2-Fluoro-5-methylbenzoyl chloride**. The reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon, followed by the expulsion of the chloride leaving group.^[5]

[Click to download full resolution via product page](#)


Caption: General mechanism for nucleophilic acyl substitution.

- **Amidation (Reaction with Amines):** It reacts readily with primary and secondary amines to form the corresponding N-substituted amides. This reaction is fundamental in the synthesis of many pharmaceutical agents. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.^[7]
- **Esterification (Reaction with Alcohols):** In the presence of a base, it reacts with alcohols to yield esters.^[8] This reaction is generally slower than amidation.
- **Hydrolysis (Reaction with Water):** The compound is moisture-sensitive and reacts with water to hydrolyze back to 2-Fluoro-5-methylbenzoic acid and HCl gas.^{[4][5]} This necessitates handling the compound under anhydrous conditions.

Friedel-Crafts Acylation

2-Fluoro-5-methylbenzoyl chloride is an excellent acylating agent for Friedel-Crafts reactions, a powerful method for forming carbon-carbon bonds with aromatic systems.^[9] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl_3), which coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. This

facilitates the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[10][11]

[Click to download full resolution via product page](#)

Caption: Workflow for a Friedel-Crafts acylation reaction.

Nucleophilic Aromatic Substitution (S_NAr)

The fluorine atom, positioned ortho to the strongly electron-withdrawing acyl group, can potentially be displaced by strong nucleophiles via an S_NAr mechanism. This pathway is particularly relevant in intramolecular reactions, where a tethered nucleophile can attack the carbon bearing the fluorine, leading to the formation of heterocyclic systems.[12]

Applications in Drug Development & Medicinal Chemistry

The structural motifs derived from **2-Fluoro-5-methylbenzoyl chloride** are prevalent in modern pharmacophores. The fluorine atom can enhance metabolic stability, binding affinity,

and other pharmacokinetic properties.[13]

- Kinase Inhibitors: The precursor, 2-Fluoro-5-methylbenzoic acid, is used to synthesize amides that can undergo intramolecular nucleophilic aromatic substitution to form benzoxazepinones. These scaffolds are potent and selective inhibitors of kinases like RIP1, a key target in inflammatory diseases.[12]
- Chronic Pain Therapeutics: This building block is also employed in the synthesis of pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1).[12] One such derivative demonstrated a potent inhibitory concentration (IC_{50}) of 0.54 μ M against AC1, highlighting its potential in developing novel treatments for chronic pain.[12]

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and scales. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Fluoro-5-methylbenzoyl chloride[5][6]

- Setup: Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO_2).
- Charging: Charge the flask with 2-Fluoro-5-methylbenzoic acid (1.0 eq).
- Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add an excess of thionyl chloride (2.0 - 3.0 eq) followed by a catalytic amount of DMF (2-3 drops).
- Reaction: Heat the mixture to a gentle reflux (approx. 80°C) with stirring. Maintain reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
- Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
- Purification: The resulting crude **2-Fluoro-5-methylbenzoyl chloride** can often be used directly. For higher purity, it can be purified by vacuum distillation.

Protocol 2: Representative Amidation (Synthesis of N-benzyl-2-fluoro-5-methylbenzamide)

- Setup: In a fume hood, dissolve benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.
- Cooling: Cool the solution to 0°C in an ice bath.
- Addition: Slowly add a solution of **2-Fluoro-5-methylbenzoyl chloride** (1.0 eq) in anhydrous DCM to the flask via a dropping funnel over 20-30 minutes.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

2-Fluoro-5-methylbenzoyl chloride is a hazardous chemical that requires careful handling.[4]

- Hazards: Causes severe skin burns and eye damage. It is classified as a lachrymator (causes tearing) and is toxic if inhaled.
- Reactivity: Reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas. It is also incompatible with strong bases, alcohols, and oxidizing agents.[4][14]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. All manipulations must be performed in a certified chemical fume hood.[4]

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[14]

Conclusion

2-Fluoro-5-methylbenzoyl chloride is a highly reactive and synthetically useful building block. Its primary reactivity is defined by the electrophilic acyl chloride group, which readily undergoes substitution with a wide range of nucleophiles. The fluorine and methyl substituents provide additional layers of control and are instrumental in tuning the properties of the final products, making this reagent a cornerstone in the synthesis of targeted molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, combined with stringent safety protocols, enables chemists to effectively harness its synthetic potential.

References

- PubChem. **2-fluoro-5-methylbenzoyl chloride**.
- Stenutz, R. **2-fluoro-5-methylbenzoyl chloride**. [Link]
- Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid. [Link]
- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Shunatona, H. P., et al. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. *Organic Letters*, 18(15), 3742–3745. [Link]
- PrepChem.com. Synthesis of 2-methylbenzoyl chloride. [Link]
- Clark, J.
- GlobalChemMall. **2-Fluoro-5-methylbenzoyl chloride**. [Link]
- ResearchGate. (2025, August 6).
- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
- Chad's Prep. (2021, March 4). 18.
- Khan Academy.
- ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-fluoro-5-methylbenzoyl chloride [stenutz.eu]
- 2. globalchemmall.com [globalchemmall.com]
- 3. PubChemLite - 2-fluoro-5-methylbenzoyl chloride (C8H6ClFO) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. ossila.com [ossila.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Fluoro-5-methylbenzoyl chloride reactivity profile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154846#2-fluoro-5-methylbenzoyl-chloride-reactivity-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com